molecular formula C11H16N2O2 B257225 N-[2-(1-pyrrolidinyl)ethyl]-2-furamide

N-[2-(1-pyrrolidinyl)ethyl]-2-furamide

Katalognummer B257225
Molekulargewicht: 208.26 g/mol
InChI-Schlüssel: LYAKCLJXHKDVDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(1-pyrrolidinyl)ethyl]-2-furamide, also known as Furan-2-yl-2-(1-pyrrolidinyl) ethanone, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Wirkmechanismus

Further research is needed to fully understand the mechanism of action of N-[2-(1-pyrrolidinyl)ethyl]-2-furamide.
2. Developing New Therapies: this compound has potential applications in developing new therapies for anxiety, sleep disorders, cancer, and pain management.
3. Studying the Side Effects: Further research is needed to study the side effects of this compound, which will help in determining its safety for use in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in various fields of scientific research, including neuropharmacology, cancer research, and pain management. Its mechanism of action is not fully understood, but it has been found to have a variety of biochemical and physiological effects. While it has several advantages for lab experiments, it also has limitations, including limited availability and lack of understanding of its mechanism of action. Further research is needed to fully understand the potential of this compound in developing new therapies and its safety for use in humans.

Vorteile Und Einschränkungen Für Laborexperimente

N-[2-(1-pyrrolidinyl)ethyl]-2-furamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Potency: this compound is a highly potent compound, making it ideal for use in small quantities in lab experiments.
2. Wide Range of Applications: this compound has a wide range of applications in scientific research, making it a valuable tool for investigating various biological processes.
Some of the limitations include:
1. Limited Availability: this compound is not widely available, making it difficult to obtain for lab experiments.
2. Lack of Understanding of

Zukünftige Richtungen

There are several future directions for the research on N-[2-(1-pyrrolidinyl)ethyl]-2-furamide. Some of these include:
1. Investigating the

Synthesemethoden

The synthesis of N-[2-(1-pyrrolidinyl)ethyl]-2-furamide involves the reaction of furan-2-carboxylic acid with pyrrolidine and acetic anhydride. This reaction results in the formation of this compound as a white crystalline solid. The synthesis can be further optimized by using different reaction conditions, such as varying the reaction temperature or using different solvents.

Wissenschaftliche Forschungsanwendungen

N-[2-(1-pyrrolidinyl)ethyl]-2-furamide has been extensively used in scientific research due to its potential applications in various fields. It has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. Some of the scientific research applications of this compound include:
1. Neuropharmacology: this compound has been found to have anxiolytic and sedative effects, making it a valuable tool for investigating the mechanisms of anxiety and sleep disorders.
2. Cancer Research: this compound has been found to have anti-cancer properties, making it a potential candidate for developing new cancer therapies.
3. Pain Management: this compound has been found to have analgesic properties, making it a potential candidate for developing new pain management therapies.

Eigenschaften

Molekularformel

C11H16N2O2

Molekulargewicht

208.26 g/mol

IUPAC-Name

N-(2-pyrrolidin-1-ylethyl)furan-2-carboxamide

InChI

InChI=1S/C11H16N2O2/c14-11(10-4-3-9-15-10)12-5-8-13-6-1-2-7-13/h3-4,9H,1-2,5-8H2,(H,12,14)

InChI-Schlüssel

LYAKCLJXHKDVDR-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCNC(=O)C2=CC=CO2

Kanonische SMILES

C1CCN(C1)CCNC(=O)C2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.